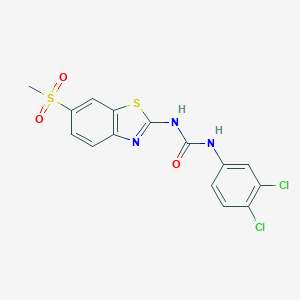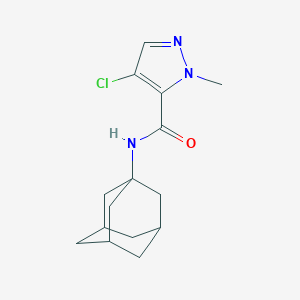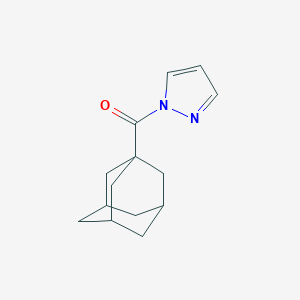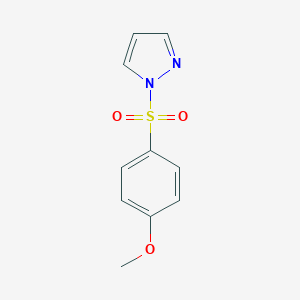
1-(3,4-Dichlorophenyl)-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea is a member of ureas.
Scientific Research Applications
Anticonvulsant Applications : A study by Siddiqui et al. (2009) explored the synthesis and evaluation of urea compounds similar to 1-(3,4-Dichlorophenyl)-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea. These compounds demonstrated anticonvulsant properties in the Maximal Electroshock Seizure (MES) model, with some showing 100% protection. The study highlights the potential of such compounds in treating seizures without inducing neurotoxicity or hepatotoxicity (Siddiqui et al., 2009).
Anticancer Activities : Research by Ling et al. (2008) on derivatives of 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea indicated promising antitumor activities. This suggests potential applications of similar urea derivatives, including this compound, in cancer therapy (Ling et al., 2008).
Anthelmintic Agent : Sarkar et al. (2013) synthesized and evaluated urea derivatives as potential anthelmintic agents. These compounds demonstrated good to moderate activity against Perituma posthuma, suggesting the use of similar urea compounds, like this compound, in controlling parasitic worm infections (Sarkar et al., 2013).
Diuretic Activity : A study by Husain et al. (2016) on benzothiazole sulfonamides, structurally related to this compound, showed significant diuretic activity. This indicates the potential use of such compounds in managing fluid balance in medical conditions (Husain et al., 2016).
Acetylcholinesterase Inhibition : Pejchal et al. (2011) synthesized a series of ureas that demonstrated excellent inhibition of acetylcholinesterase and butyrylcholinesterase. These findings point towards the potential use of urea derivatives in treating conditions like Alzheimer's disease (Pejchal et al., 2011).
properties
CAS RN |
380171-87-9 |
|---|---|
Molecular Formula |
C15H11Cl2N3O3S2 |
Molecular Weight |
416.3g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C15H11Cl2N3O3S2/c1-25(22,23)9-3-5-12-13(7-9)24-15(19-12)20-14(21)18-8-2-4-10(16)11(17)6-8/h2-7H,1H3,(H2,18,19,20,21) |
InChI Key |
RZIKUIXNAKQGGU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-nitrophenoxy)methyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B457888.png)
![Ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B457890.png)


![3-[(3-chlorophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B457895.png)
![1-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B457896.png)
![Dimethyl 5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457897.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B457899.png)

![Ethyl 2-[(2-bromobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B457903.png)
![Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B457904.png)

![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B457907.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-{4-nitrophenyl}acrylamide](/img/structure/B457909.png)